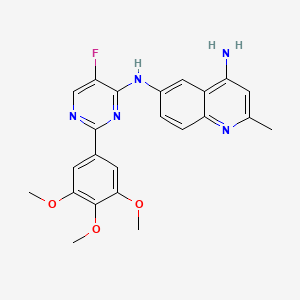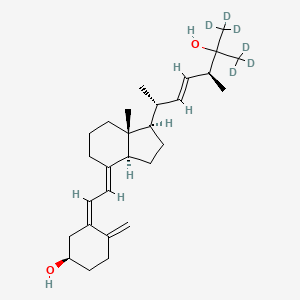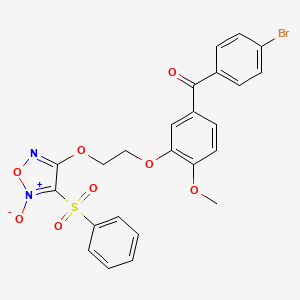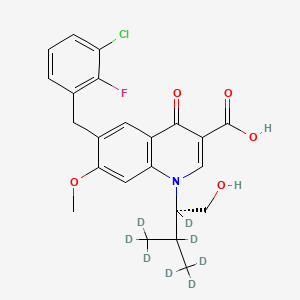
Elvitegravir-d8
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Elvitegravir-d8 is a deuterated form of elvitegravir, an antiretroviral agent used in combination with other antiretrovirals for the treatment of HIV-1 infection. Elvitegravir is a human immunodeficiency virus type 1 integrase strand transfer inhibitor, which prevents the integration of HIV-1 DNA into the host genome, thereby blocking the formation of the HIV-1 provirus and the propagation of the viral infection .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of elvitegravir-d8 involves the incorporation of deuterium atoms into the elvitegravir molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The specific reaction conditions may vary, but typically involve the use of catalysts and controlled environments to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. This involves optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to monitor the incorporation of deuterium and ensure the quality of the final product .
化学反応の分析
Types of Reactions: Elvitegravir-d8 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolism and activity within the body.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like halogens. The reaction conditions typically involve controlled temperatures, pH levels, and the presence of catalysts to facilitate the reactions .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deuterated alcohols .
科学的研究の応用
Elvitegravir-d8 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a reference standard for the analysis of elvitegravir and its metabolites. In biology and medicine, it is used to study the pharmacokinetics and pharmacodynamics of elvitegravir, as well as its interactions with other drugs. In industry, it is used in the development and quality control of antiretroviral therapies .
作用機序
Elvitegravir-d8 exerts its effects by inhibiting the HIV-1 integrase enzyme, which is essential for viral replication. By preventing the integration of HIV-1 DNA into the host genome, this compound blocks the formation of the HIV-1 provirus and the propagation of the viral infection. This mechanism of action involves the binding of this compound to the active site of the integrase enzyme, thereby preventing its catalytic activity .
類似化合物との比較
Similar Compounds: Similar compounds to elvitegravir-d8 include other HIV-1 integrase strand transfer inhibitors such as bictegravir, cabotegravir, dolutegravir, and raltegravir. These compounds share a similar mechanism of action but differ in their pharmacokinetic and pharmacodynamic properties .
Uniqueness: this compound is unique in its deuterated form, which provides advantages in terms of stability and metabolic profile. The incorporation of deuterium atoms can lead to a slower rate of metabolism, potentially enhancing the drug’s efficacy and reducing the frequency of dosing .
特性
分子式 |
C23H23ClFNO5 |
|---|---|
分子量 |
455.9 g/mol |
IUPAC名 |
6-[(3-chloro-2-fluorophenyl)methyl]-7-methoxy-4-oxo-1-[(2S)-2,3,4,4,4-pentadeuterio-1-hydroxy-3-(trideuteriomethyl)butan-2-yl]quinoline-3-carboxylic acid |
InChI |
InChI=1S/C23H23ClFNO5/c1-12(2)19(11-27)26-10-16(23(29)30)22(28)15-8-14(20(31-3)9-18(15)26)7-13-5-4-6-17(24)21(13)25/h4-6,8-10,12,19,27H,7,11H2,1-3H3,(H,29,30)/t19-/m1/s1/i1D3,2D3,12D,19D |
InChIキー |
JUZYLCPPVHEVSV-QGJQYEBMSA-N |
異性体SMILES |
[2H][C@@](CO)(C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])N1C=C(C(=O)C2=C1C=C(C(=C2)CC3=C(C(=CC=C3)Cl)F)OC)C(=O)O |
正規SMILES |
CC(C)C(CO)N1C=C(C(=O)C2=C1C=C(C(=C2)CC3=C(C(=CC=C3)Cl)F)OC)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


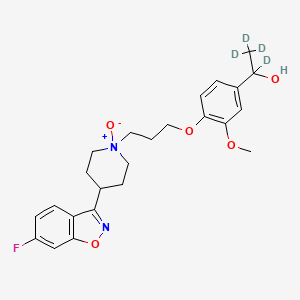
![(6E)-4-[1-[(3E)-2,5-dihydroxy-3-[(E)-1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-4,6-dioxo-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]cyclohexen-1-yl]-2,3,4,5,6-pentahydroxyhexyl]-2,5-dihydroxy-6-[(E)-1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]cyclohex-4-ene-1,3-dione](/img/structure/B12414967.png)
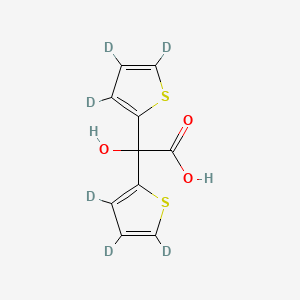
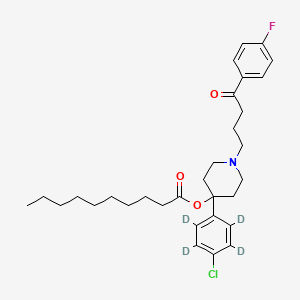

![(3R)-N-cyclopropyl-1-[3-(2-methyl-1-oxo-1-piperazin-4-ium-1-ylpropan-2-yl)oxyphenyl]-N-[[4-(1H-pyrazol-4-yl)phenyl]methyl]piperidine-3-carboxamide;chloride](/img/structure/B12414997.png)
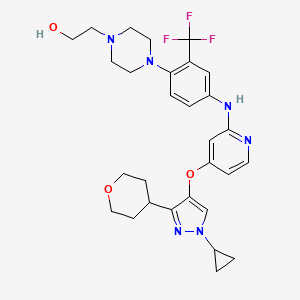
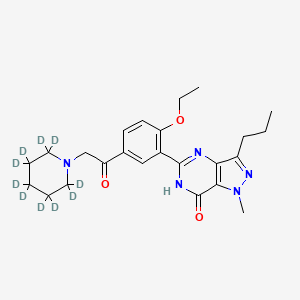
![[(3R,6R)-6-[4-[[4-(diaminomethylideneamino)phenyl]methylcarbamoyl]piperazine-1-carbonyl]oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] 4-[[4-(diaminomethylideneamino)phenyl]methylcarbamoyl]piperazine-1-carboxylate](/img/structure/B12415012.png)


